N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Description

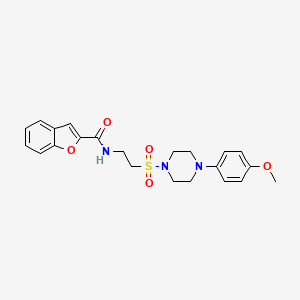

This compound features a benzofuran-2-carboxamide core linked via a sulfonylethyl group to a 4-methoxyphenyl-substituted piperazine. The sulfonyl linker may improve metabolic stability compared to alkyl or amine-based spacers .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-29-19-8-6-18(7-9-19)24-11-13-25(14-12-24)31(27,28)15-10-23-22(26)21-16-17-4-2-3-5-20(17)30-21/h2-9,16H,10-15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXANIZWIVTVKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Mode of Action

The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft and thus enhancing cholinergic neurotransmission.

Biochemical Pathways

The compound affects the cholinergic neurotransmission pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which plays a crucial role in memory and learning processes.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. Such activity is significant in the context of neurodegenerative diseases, particularly Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Inhibition Studies

Research indicates that this compound exhibits notable inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE with an IC50 value indicating effective potency in enhancing cholinergic signaling.

- Butyrylcholinesterase (BuChE) : Similar inhibitory activity against BuChE has been observed, suggesting potential dual-targeting properties which can be beneficial in treating conditions related to cholinergic deficits.

Neuroprotective Effects

In vitro studies have demonstrated neuroprotective effects attributed to the compound's ability to prevent neurodegeneration associated with amyloid-beta aggregation. This property is crucial for developing treatments aimed at halting or reversing cognitive decline in Alzheimer's patients.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Neuroprotective Properties :

- Objective : To assess the impact on neuronal cell lines exposed to amyloid-beta.

- Findings : The compound significantly reduced cell death and oxidative stress markers, highlighting its potential as a neuroprotective agent.

-

In Vivo Efficacy :

- Model : Transgenic mice expressing human amyloid precursor protein.

- Outcome : Treatment with the compound resulted in improved cognitive function as measured by behavioral tests, alongside reduced amyloid plaque burden.

Comparative Analysis

| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) | Neuroprotective Activity |

|---|---|---|---|

| This compound | 0.62 ± 0.03 | 0.69 ± 0.041 | Yes |

| Rivastigmine | 0.30 ± 0.01 | 0.35 ± 0.021 | Yes |

| Curcumin | 6.53 ± 0.25 | Not applicable | Moderate |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Benzofuran vs. Benzothiophene/Indole Derivatives

- Compound 21 (Benzo[b]thiophene-2-carboxamide derivative) : Replacing benzofuran with benzothiophene introduces a sulfur atom, altering electronic properties and lipophilicity. This may impact interactions with hydrophobic receptor pockets. Yield: 51%, Mp: 225–226°C .

- Yield: 47%, Mp: 266–268°C (decomp.) .

Benzofuran vs. Furan Derivatives

Piperazine Substituent Modifications

Methoxy vs. Chloro Substituents

- Compound 31 (2,3-Dichlorophenyl-piperazine derivative) : The electron-withdrawing chloro groups may reduce piperazine basicity, affecting protonation and receptor binding. Yield: 45%, Mp: 209–212°C (HCl salt) .

- Yield: 77%, Mp: 218–222°C (HCl salt) .

Positional Isomerism

Linker and Functional Group Variations

Hydroxyl Group Incorporation

- Compound 36 (Hydroxybutyl-indole-carboxamide) : A hydroxyl group in the alkyl chain enhances hydrophilicity and hydrogen-bonding capacity. Yield: 40%, Mp: 226–228°C (HCl salt) .

Sulfonyl vs. Alkyl Linkers

- Yield: 67%, Mp: 210–212°C (decomp.) .

Key Observations and Trends

Substituent Effects :

- Methoxy groups on piperazine correlate with higher yields (e.g., 77% for Compound 32 vs. 45% for Compound 31), suggesting synthetic feasibility .

- Chloro substituents reduce yields, possibly due to steric or electronic challenges in coupling reactions .

Linker Impact :

- Sulfonylethyl linkers (target compound) may enhance stability compared to alkyl or hydroxyalkyl chains, though melting point data are unavailable for direct comparison.

Heterocyclic Core Influence :

- Benzofuran derivatives generally exhibit higher melting points than furan analogs, likely due to increased molecular rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.